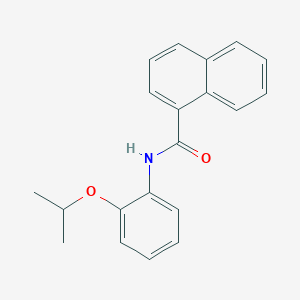

![molecular formula C18H17ClN4O2 B5546061 N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are recognized for their versatile applications in medicinal chemistry, agriculture, and as materials with unique physical properties. Their synthesis often involves reactions between hydrazides and carbonyl compounds under various conditions to produce a wide range of functionalized products.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically employs strategies like cyclization reactions of hydrazides with aldehydes or ketones. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, illustrating a method that could be analogous to synthesizing the compound of interest (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

X-ray crystallography and DFT calculations are common techniques for elucidating the molecular structure of 1,2,4-triazoles. Şahin et al. (2011) used these methods to determine the molecular structure of a similar 1,2,4-triazole derivative, highlighting the importance of such analyses in understanding the geometry and electronic structure of these compounds (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).

Chemical Reactions and Properties

Reactivity studies often focus on the nucleophilic substitution reactions and the formation of various complexes. The work by Ergun Efe and Schlemper (1993) on complexes with amine-nitrogen substituted ligands offers insight into the potential reactivity and coordination chemistry of similar triazole compounds (Ergun Efe & Schlemper, 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For example, the crystalline structures and hydrogen bonding patterns offer insights into the physical characteristics and stability of these molecules as demonstrated by Li et al. (2009) (Li, Song, Yang, Zheng, & Guo, 2009).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds or other interactions, can be closely related to the functional groups present in the molecule. Studies on similar triazole derivatives, such as those by Bekircan et al. (2008), provide valuable insights into the reactivity and chemical behavior of these compounds (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, as a derivative of 1,2,4-triazole, has been explored in the context of synthesizing novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives, including compounds similar to N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, and evaluated their antimicrobial properties. These compounds showed good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Conformational Analysis and Drug Design

Further research on triazole derivatives, including compounds structurally related to N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, has been conducted in the field of drug design. Kumar et al. (2021) conducted a detailed conformational analysis and Density Functional Theory (DFT) investigations of two triazole derivatives. Their study included aspects like optimized geometry, spectroscopic behavior, intermolecular interaction, and molecular docking analysis. This research is significant for predicting inhibitory activity against diseases like tuberculosis and exploring new drug possibilities (Kumar, Mary, Mary, Serdaroğlu, Rad, Roxy, Manjula, & Sarojini, 2021).

Complexation and Ligand Design

The compound also finds applications in the area of complexation and ligand design. Liu et al. (1993) synthesized and characterized a N4O3 amine phenol ligand, similar in structure to the N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, and its lanthanide complexes. This research is crucial for understanding the coordination chemistry of such compounds, which can have implications in materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Selective Separation Applications

Moreover, Luo et al. (2017) explored the potential of compounds like N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine in the selective separation of aqueous sulfate anions. Their study demonstrates the effectiveness of such compounds in recognizing and crystallizing sulfate-water clusters, highlighting their utility in environmental applications and water treatment technologies (Luo, Wang, Li, Chen, An, Wang, You, & Sun, 2017).

Propriétés

IUPAC Name |

(E)-1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-24-18-9-14(10-22-23-12-20-21-13-23)7-8-17(18)25-11-15-5-3-4-6-16(15)19/h3-10,12-13H,2,11H2,1H3/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTQGYINHWEEBR-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)